Reversine
Overview
Description
Mechanism of Action
Target of Action
Reversine, or 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, is a small molecule that primarily targets the Aurora kinases . Aurora kinases are a family of enzymes that play crucial roles in cell division . This compound is known to act as an antagonist of the adenosine A3 receptor . It is also a potent inhibitor of the mitotic kinase Mps1 , which is essential for chromosome segregation .
Mode of Action
This compound interacts with its targets, leading to a variety of cellular changes. It inhibits the activity of Aurora kinases, leading to a failure in cytokinesis and the induction of polyploidy . It also inhibits the phosphorylation of histone H3, a direct downstream target of Aurora kinases .
Biochemical Pathways
This compound affects several biochemical pathways. It is known to induce autophagy via the AKT signaling pathway . It also diminishes the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1 α) and glucose transporter 1 (GLUT1) , resulting in a reduction of glucose uptake and energy production .
Pharmacokinetics
It is known that this compound can cause toxicity at higher concentrations, with decreased cell metabolic activity .
Result of Action
This compound has multiple effects at the molecular and cellular levels. It reduces cell viability in a dose- and time-dependent manner . It triggers apoptotic cell death by decreasing anti-apoptotic proteins, increasing pro-apoptotic proteins, and activating caspase-3 activity . It also induces autophagic cell death by increasing LC3-II and Beclin 1 while decreasing p62 .
Biochemical Analysis
Biochemical Properties
Reversine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the A3 adenosine receptor, where it acts as an antagonist. Additionally, this compound has been shown to inhibit nonmuscle myosin II heavy chain and MEK1, both of which are essential for its biological effects . These interactions lead to significant changes in cellular functions, including cell cycle arrest, apoptosis, and autophagy induction. This compound’s ability to modulate these pathways makes it a promising candidate for cancer therapy and regenerative medicine.
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In human non-small cell lung cancer cells, this compound has been shown to induce apoptosis and autophagy, leading to growth inhibition . It also increases the plasticity of lineage-committed cells, allowing them to revert to a more primitive, multipotent state . This dedifferentiation process is particularly valuable in regenerative medicine, where this compound-treated cells can be used to regenerate damaged tissues. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological effects.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the A3 adenosine receptor, inhibiting its activity and triggering downstream signaling pathways that lead to apoptosis and autophagy . Additionally, this compound inhibits nonmuscle myosin II heavy chain and MEK1, which are crucial for its effects on cell plasticity and dedifferentiation . These interactions result in changes in gene expression, enzyme activity, and cellular functions, highlighting the multifaceted nature of this compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce time-dependent growth inhibition, apoptosis, and autophagy in cancer cells . Additionally, the dedifferentiation effects of this compound on lineage-committed cells are also time-dependent, with prolonged exposure leading to increased plasticity and regenerative potential . These temporal effects underscore the importance of optimizing this compound’s application in both research and therapeutic contexts.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to induce dedifferentiation and enhance regenerative potential without significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and impaired cellular function. Studies in animal models have demonstrated threshold effects, where the beneficial effects of this compound are observed within a specific dosage range, beyond which toxic effects become prominent . Understanding these dosage effects is crucial for the safe and effective application of this compound in therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways influenced by this compound is the adenosine receptor signaling pathway, where it acts as an antagonist of the A3 adenosine receptor . Additionally, this compound’s inhibition of nonmuscle myosin II heavy chain and MEK1 affects metabolic flux and metabolite levels, contributing to its diverse biological effects . These interactions highlight the complex metabolic landscape in which this compound operates, providing insights into its potential therapeutic applications.
Transport and Distribution
This compound’s transport and distribution within cells and tissues are critical factors that influence its biological effects. This compound interacts with various transporters and binding proteins, facilitating its uptake and localization within cells . Once inside the cell, this compound can accumulate in specific compartments, where it exerts its effects on cellular functions. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been shown to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles. The subcellular distribution of this compound is crucial for its interactions with biomolecules and its overall biological effects, providing valuable insights into its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reversine is synthesized through a multi-step chemical processThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Reversine undergoes various chemical reactions, including substitution and addition reactions. It is known to interact with different reagents under specific conditions to form new compounds .
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents, acids, and bases. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids can lead to the formation of different purine derivatives .
Scientific Research Applications
Reversine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a tool to study cell differentiation and dedifferentiation processes. Its ability to induce dedifferentiation makes it valuable for research into cellular reprogramming and stem cell biology .
Biology
In biological research, this compound has been shown to promote the dedifferentiation of various cell types, including myogenic-lineage committed cells and fibroblasts.
Medicine
This compound’s anticancer properties have made it a subject of interest in cancer research. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and interfere with cell cycle progression. These effects are primarily due to its inhibition of Aurora kinases, which play a crucial role in cell division .
Industry
Comparison with Similar Compounds
Reversine is often compared to other purine derivatives and kinase inhibitors. Some similar compounds include:
VX-680: Another Aurora kinase inhibitor that has shown efficacy in cancer treatment.
Purvalanol: A cyclin-dependent kinase inhibitor with anticancer properties.
Roscovitine: Another cyclin-dependent kinase inhibitor used in cancer research.
This compound’s uniqueness lies in its dual activity as a dedifferentiation agent and a kinase inhibitor, making it a versatile tool for both regenerative medicine and cancer therapy .
Properties
IUPAC Name |
6-N-cyclohexyl-2-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)24-20-18-19(23-14-22-18)26-21(27-20)25-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLJHSQHILSNCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041113 | |
Record name | Reversine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656820-32-5 | |
Record name | Reversine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=656820-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reversine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656820325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reversine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07340 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Reversine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reversine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REVERSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z499CLJ023 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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